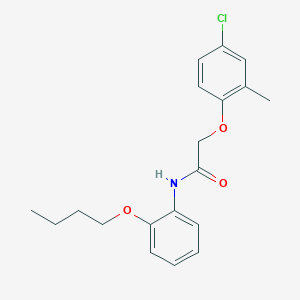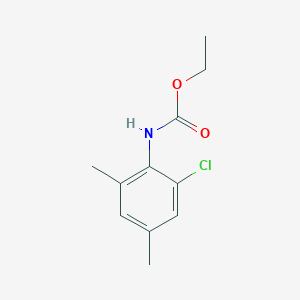
Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate, also known as EDCQ, is a quinoline derivative that has shown promise in various scientific applications. Its unique chemical structure and properties have made it an attractive compound for researchers exploring new drug candidates.
作用機序
The mechanism of action of Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins. Studies have shown that Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate can inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. By inhibiting MMP activity, Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate can prevent the invasion and metastasis of cancer cells. Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate has been found to have various biochemical and physiological effects. Studies have shown that Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
実験室実験の利点と制限
One advantage of using Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate in lab experiments is its unique chemical structure, which allows for the exploration of new drug candidates. Additionally, Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate has shown promise in various scientific applications, making it a versatile compound for researchers. However, one limitation of using Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate in lab experiments is its limited solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for the study of Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate. One area of research is the development of Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate-based drugs for the treatment of cancer, inflammation, and microbial infections. Another area of research is the exploration of the mechanism of action of Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate, which could lead to the development of more effective drugs. Additionally, the synthesis of new Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate derivatives could lead to the discovery of even more potent compounds with unique properties.
合成法
Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate can be synthesized by reacting 6,8-dichloro-4-hydroxyquinoline-3-carboxylic acid with 2-amino-1-propanol and ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate.
科学的研究の応用
Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. Studies have shown that Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate has shown potential as an anti-microbial agent by inhibiting the growth of bacteria and fungi.
特性
分子式 |
C15H16Cl2N2O3 |
|---|---|
分子量 |
343.2 g/mol |
IUPAC名 |
ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate |
InChI |
InChI=1S/C15H16Cl2N2O3/c1-3-22-15(21)11-7-19-14-10(4-9(16)5-12(14)17)13(11)18-6-8(2)20/h4-5,7-8,20H,3,6H2,1-2H3,(H,18,19) |
InChIキー |
BDOSSSUDGBKZJJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)Cl)Cl)NCC(C)O |
正規SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NCC(C)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B285097.png)
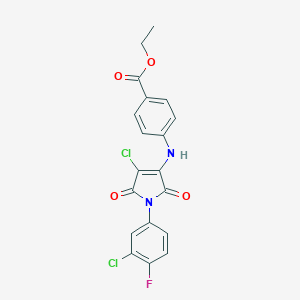
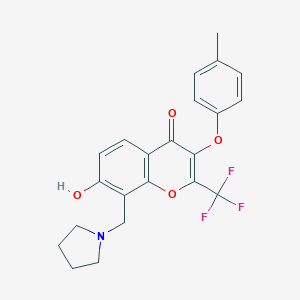
![8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-isopropylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B285103.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B285108.png)
![2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B285109.png)
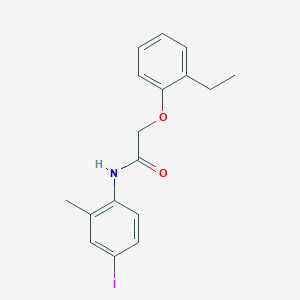
![5-(2,4-Dichloro-benzylsulfanyl)-3-propyl-1H-[1,2,4]triazole](/img/structure/B285116.png)

![Ethyl 5-methyl-7-{4-[(4-methylbenzyl)oxy]phenyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B285120.png)
![Methyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B285121.png)
